molecular formula C13H13N3O4 B13871280 N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine CAS No. 61963-62-0

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine

Cat. No.: B13871280
CAS No.: 61963-62-0
M. Wt: 275.26 g/mol
InChI Key: PEONSKRQPDHEDE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group attached to a nitropyridinamine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced crystallization methods and high-throughput techniques are employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and aminophenyl derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of bacterial RNA. This inhibition disrupts bacterial gene transcription and ultimately leads to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine stands out due to its specific inhibition of bacterial RNA polymerase, making it a promising candidate for developing new antibacterial agents.

Properties

CAS No.

61963-62-0

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O4/c1-19-9-5-6-10(12(8-9)20-2)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15)

InChI Key

PEONSKRQPDHEDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])OC

Origin of Product

United States

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